H-Ala-asp-ser-asp-gly-lys-OH

概要

説明

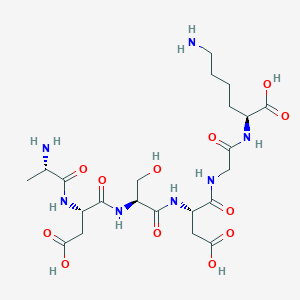

The compound “H-Ala-asp-ser-asp-gly-lys-OH” is a peptide composed of six amino acids: alanine, aspartic acid, serine, aspartic acid, glycine, and lysine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “H-Ala-asp-ser-asp-gly-lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, alanine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, aspartic acid, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, aspartic acid, glycine, and lysine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Peptides like “H-Ala-asp-ser-asp-gly-lys-OH” can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can yield a peptide with a hydroxyl group, while substitution can result in a peptide with altered amino acid sequences.

科学的研究の応用

Drug Development

Peptide-Based Therapeutics

Peptides like H-Ala-asp-ser-asp-gly-lys-OH are increasingly recognized for their therapeutic potential due to their ability to mimic natural biological processes. They can act as agonists or antagonists for specific receptors, influencing various physiological responses. For instance, peptides can be designed to interact with receptors involved in metabolic pathways or immune responses, providing a targeted approach to treatment.

Case Study: Hormonal Activity Modulation

Research has demonstrated that peptides similar to this compound can modulate hormonal activity, particularly in endocrine systems. A study showed that the administration of specific peptide sequences could restore thyroid function in hypophysectomized chickens by increasing levels of thyroid-stimulating hormone (TSH) and thyroid hormones T3 and T4 . This indicates that such peptides may be useful in treating hormonal deficiencies or imbalances.

Molecular Recognition

Supramolecular Chemistry

The ability of peptides to form complexes with synthetic receptors has significant implications for supramolecular chemistry. This compound can serve as a model compound for studying peptide-receptor interactions, which are crucial for developing sensors and drug delivery systems. The binding affinities of peptides with synthetic receptors like cucurbiturils have been extensively studied, revealing their potential in sensing applications and targeted drug delivery .

Table 1: Binding Affinities of Peptides with Synthetic Receptors

| Peptide Sequence | Binding Affinity (K_a) | ΔG (kcal/mol) |

|---|---|---|

| H-Gly-Trp-Gly-OH | -11.4 | |

| H-Ala-Cys-Gln-Asn-Pro | -11.0 | |

| H-Trp-Gly-Gly-OH | -12.6 |

This table illustrates the varying binding affinities of different peptide sequences, highlighting the efficiency of this compound in molecular recognition systems.

Therapeutic Interventions

Cancer Research

Peptides are being investigated for their roles in cancer therapy due to their ability to selectively target cancer cells while sparing normal tissues. The incorporation of specific amino acids such as lysine and aspartic acid in peptide sequences enhances their interaction with cellular receptors involved in tumor growth .

Case Study: Inhibition of Cell Proliferation

Studies have shown that certain peptide sequences can inhibit cell proliferation in cancer cell lines, demonstrating their potential as anticancer agents. For example, a related octapeptide inhibited the growth of HL-60 leukemia cells significantly more than its non-modified counterparts . This suggests that modifications to peptide sequences like this compound could enhance their therapeutic efficacy.

作用機序

The mechanism of action of “H-Ala-asp-ser-asp-gly-lys-OH” depends on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. For example, this peptide could interact with cell surface receptors, triggering intracellular signaling pathways that lead to specific cellular responses.

類似化合物との比較

Similar Compounds

H-Gly-asp-ser-asp-gly-lys-OH: A similar peptide with glycine instead of alanine.

H-Ala-asp-ser-asp-gly-arg-OH: A similar peptide with arginine instead of lysine.

Uniqueness

The uniqueness of “H-Ala-asp-ser-asp-gly-lys-OH” lies in its specific amino acid sequence, which determines its structure and biological activity. The presence of alanine, aspartic acid, serine, glycine, and lysine in this particular order imparts unique properties that distinguish it from other peptides.

生物活性

H-Ala-asp-ser-asp-gly-lys-OH is a hexapeptide composed of alanine (Ala), aspartic acid (Asp), serine (Ser), glycine (Gly), and lysine (Lys). This compound has garnered attention in various fields of biological research due to its potential applications in studying protein interactions, enzyme activities, and cellular signaling pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C22H37N7O12, with a molecular weight of approximately 505.65 g/mol. The structure features a sequence that influences its biological functions, particularly through interactions with various cellular components.

1. Protein-Protein Interactions

This compound serves as a model compound for studying protein-protein interactions. Its specific amino acid sequence allows researchers to investigate binding affinities and the effects of peptide modifications on interaction dynamics. For instance, studies have shown that peptides with charged residues can significantly enhance binding to target proteins, which is crucial for understanding signal transduction pathways.

2. Enzyme-Substrate Interactions

This peptide can act as a substrate for specific enzymes, allowing researchers to explore enzyme kinetics and specificity. The presence of acidic (Asp) and basic (Lys) residues in the sequence may influence the peptide's susceptibility to proteolytic cleavage by enzymes such as trypsin and chymotrypsin. Research indicates that the peptide's structural conformation plays a vital role in determining its reactivity with these enzymes .

3. Cellular Signaling Pathways

This compound has been implicated in modulating cellular signaling pathways. Its ability to mimic natural signaling molecules can potentially influence processes such as apoptosis, proliferation, and immune responses. For example, peptides similar to this compound have been shown to activate signaling cascades involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K) pathways .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various peptides, including this compound, using assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. The results indicated that certain modifications of the peptide could enhance its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Study 2: Therapeutic Potential in Hemophilia A

Research has explored the therapeutic potential of similar peptides in treating hemophilia A. The combination of H-Lys-Lys-Gly-Pro-Arg-Cys(SH)-Leu-Thr and related peptides demonstrated significant benefits in clinical settings, highlighting the importance of peptide sequences in developing treatments for coagulation disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The specific arrangement of amino acids allows for high-affinity binding to target proteins.

- Conformational Flexibility : The peptide's structure can adapt to fit into various active sites on enzymes or receptors.

- Charge Distribution : The presence of charged residues facilitates ionic interactions with oppositely charged areas on proteins or membranes.

Comparison with Similar Compounds

| Compound Name | Sequence | Unique Features |

|---|---|---|

| H-Gly-asp-ser-asp-gly-lys-OH | Gly-Asp-Ser-Asp-Gly-Lys | Contains Glycine instead of Alanine |

| H-Ala-glu-ser-glu-gly-Lys | Ala-Glu-Ser-Glu-Gly-Lys | Different charge distribution affecting activity |

| H-Ala-asn-ser-asn-gly-Lys | Ala-Asn-Ser-Asn-Gly-Lys | Potential for altered enzyme interaction |

特性

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBUSNQERVCXBG-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。